5-Brom-4-chlor-3-indolyl-β-D-xylopyranosid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

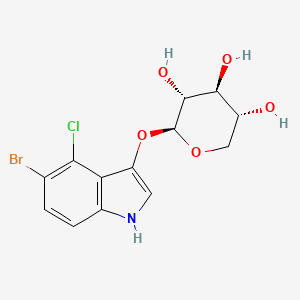

(2S,3R,4S,5R)-2-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol is a useful research compound. Its molecular formula is C13H13BrClNO5 and its molecular weight is 378.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2S,3R,4S,5R)-2-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3R,4S,5R)-2-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Enzym-Substrat für β-Galactosidase

5-Brom-4-chlor-3-indolyl-β-D-xylopyranosid: wird als Substrat für das Enzym β-Galactosidase verwendet. Dieses Enzym spaltet die glykosidische Bindung in der Verbindung, wodurch 5-Brom-4-chlor-3-hydroxy-1H-indol entsteht, das dann zu einem intensiv blauen Produkt dimerisiert. Diese Reaktion wird in der Histochemie und Bakteriologie eingesetzt, um die Aktivität der β-Galactosidase nachzuweisen .

Histochemische Anwendungen

Die Verbindung dient als histochemisches Substrat für β-Galactosidase, das nach der Hydrolyse einen blauen Niederschlag erzeugt. Diese Eigenschaft macht es für die Verwendung in Immunoblotting- oder Immunzytochemie-Assays geeignet, wo es bei der Visualisierung der Enzymaktivität hilft .

Wirkmechanismus

Target of Action

The primary target of 5-Bromo-4-chloro-3-indolyl beta-D-xylopyranoside is the enzyme beta-galactosidase . This enzyme plays a crucial role in the hydrolysis of beta-galactosides into monosaccharides .

Mode of Action

The compound acts as a substrate for beta-galactosidase . The enzyme cleaves the glycosidic bond of the compound to produce 5-bromo-4-chloro-3-hydroxy-1H-indole . This product immediately dimerizes to give an intensely blue product .

Biochemical Pathways

The action of 5-Bromo-4-chloro-3-indolyl beta-D-xylopyranoside is involved in the lac operon pathway, which is a set of genes responsible for the transport and metabolism of lactose in Escherichia coli . The blue product formed as a result of the enzymatic action is used to visually identify bacterial colonies that have the lac+ genotype .

Result of Action

The cleavage of 5-Bromo-4-chloro-3-indolyl beta-D-xylopyranoside by beta-galactosidase results in the formation of a blue product . This color change is used in histochemistry and bacteriology to detect the activity of beta-galactosidase and to differentiate bacterial colonies based on their lac genotype .

Biologische Aktivität

The compound (2S,3R,4S,5R)-2-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol is a complex organic molecule with significant potential in biological research. It is characterized by its unique structure and the presence of both bromine and chlorine substituents on the indole moiety. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H13BrClNO5

- Molecular Weight : 378.6 g/mol

- CAS Number : 207606-55-1

- Purity : Typically 95% or higher .

The primary biological activity of this compound is attributed to its interaction with specific enzymes and biochemical pathways:

- Target Enzyme : The compound acts as a substrate for beta-galactosidase , an enzyme involved in lactose metabolism in Escherichia coli.

- Biochemical Pathways : It participates in the lac operon pathway , crucial for the regulation of genes responsible for lactose transport and metabolism .

- Mode of Action : Upon cleavage by beta-galactosidase, it generates a colored product, facilitating the study of enzyme activity and regulation.

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Enzyme Substrate | Acts as a substrate for beta-galactosidase |

| Gene Regulation | Involved in the regulation of the lac operon genes |

| Potential Antimicrobial | Preliminary studies suggest potential antimicrobial properties |

1. Enzyme Activity Assays

In a study assessing the enzymatic activity of beta-galactosidase, concentrations of (2S,3R,4S,5R)-2-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol were used to evaluate its effectiveness as a substrate. The results indicated that at optimal concentrations (around 50 μM), the compound produced a significant increase in enzymatic activity compared to controls .

2. Antimicrobial Properties

Research conducted on various bacterial strains demonstrated that this compound exhibited varying degrees of antimicrobial activity. In particular, it showed effectiveness against E. coli and Staphylococcus aureus, suggesting its potential use in developing antimicrobial agents .

3. Structural Activity Relationship (SAR)

A comparative analysis with similar compounds revealed that modifications to the indole ring significantly influenced biological activity. The presence of bromine and chlorine was found to enhance enzyme interaction and stability .

Eigenschaften

IUPAC Name |

(2S,3R,4S,5R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrClNO5/c14-5-1-2-6-9(10(5)15)8(3-16-6)21-13-12(19)11(18)7(17)4-20-13/h1-3,7,11-13,16-19H,4H2/t7-,11+,12-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVCKAHHHVVOJV-KQXJFYCDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370037 |

Source

|

| Record name | X-Xyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207606-55-1 |

Source

|

| Record name | X-Xyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.